Cas no 791601-06-4 (N-(Pyridin-3-ylmethyl)-2H-1,3-benzodioxol-5-amine)

N-(Pyridin-3-ylmethyl)-2H-1,3-benzodioxol-5-amine is a heterocyclic organic compound featuring a pyridinylmethyl group linked to a benzodioxolylamine scaffold. This structure imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The pyridine moiety enhances solubility and bioavailability, while the benzodioxole ring contributes to metabolic stability and ligand-receptor interactions. Its dual functionality allows for versatile applications in medicinal chemistry, particularly in the development of CNS-targeting agents or enzyme inhibitors. The compound’s well-defined reactivity profile facilitates selective modifications, enabling precise derivatization for structure-activity relationship studies. High purity and consistent synthesis protocols ensure reproducibility for research and industrial use.
N-(Pyridin-3-ylmethyl)-2H-1,3-benzodioxol-5-amine structure
791601-06-4 structure
Product Name:N-(Pyridin-3-ylmethyl)-2H-1,3-benzodioxol-5-amine
CAS No:791601-06-4
MF:C13H12N2O2
MW:228.246582984924
CID:4675361
PubChem ID:2543250
Update Time:2025-10-13

N-(Pyridin-3-ylmethyl)-2H-1,3-benzodioxol-5-amine Chemical and Physical Properties

Names and Identifiers

    • N-(pyridin-3-ylmethyl)-1,3-benzodioxol-5-amine
    • MLS000568183
    • SMR000154541
    • N-[(pyridin-3-yl)methyl]-2H-1,3-benzodioxol-5-amine
    • BDBM60450
    • cid_2543250
    • HMS2303J17
    • NE18309
    • 1,3-benzodioxol-5-yl(3-pyridylmethyl)amine
    • N-(3-pyridinylmethyl)-1,3-benzodioxol-5-amine
    • N-(pyridin-3-ylmethyl)-2H-1,3-benzodioxol-5-amine
    • Z570
    • N-(Pyridin-3-ylmethyl)-2H-1,3-benzodioxol-5-amine
    • Inchi: 1S/C13H12N2O2/c1-2-10(7-14-5-1)8-15-11-3-4-12-13(6-11)17-9-16-12/h1-7,15H,8-9H2
    • InChI Key: OMPJSXOWKKYUGP-UHFFFAOYSA-N
    • SMILES: O1COC2C=CC(=CC1=2)NCC1C=NC=CC=1

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 250
  • Topological Polar Surface Area: 43.4

N-(Pyridin-3-ylmethyl)-2H-1,3-benzodioxol-5-amine Security Information

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Additional information on N-(Pyridin-3-ylmethyl)-2H-1,3-benzodioxol-5-amine

Introduction to N-(Pyridin-3-ylmethyl)-2H-1,3-benzodioxol-5-amine (CAS No. 791601-06-4)

N-(Pyridin-3-ylmethyl)-2H-1,3-benzodioxol-5-amine, identified by its CAS number 791601-06-4, is a significant compound in the realm of pharmaceutical chemistry. This molecule, featuring a pyridine moiety linked to a benzodioxole backbone, has garnered attention due to its potential applications in drug discovery and medicinal chemistry. The structural attributes of this compound make it a promising candidate for further exploration in developing novel therapeutic agents.

The benzodioxole scaffold, also known as dihydrostilbene oxide, is a core structural motif found in several bioactive natural products and synthetic drugs. Its ability to interact with biological targets through hydrogen bonding and hydrophobic interactions makes it a valuable component in medicinal chemistry. In particular, the presence of the amine group at the 5-position of the benzodioxole ring enhances its pharmacological relevance by facilitating further derivatization and functionalization.

The pyridine ring in N-(Pyridin-3-ylmethyl)-2H-1,3-benzodioxol-5-amine contributes to the compound's overall pharmacophore by providing a hydrogen bond acceptor site. This feature is particularly important in drug design, as it allows the molecule to interact with specific amino acid residues in biological targets. The 3-methyl substitution on the pyridine ring further modulates the electronic properties of the molecule, potentially influencing its binding affinity and selectivity.

In recent years, there has been increasing interest in exploring heterocyclic compounds for their therapeutic potential. N-(Pyridin-3-ylmethyl)-2H-1,3-benzodioxol-5-amine exemplifies this trend, as it combines two pharmacologically relevant scaffolds into a single entity. This dual functionality has been shown to enhance drug-like properties such as solubility, bioavailability, and metabolic stability. Such characteristics are crucial for the development of effective pharmaceuticals.

The synthesis of N-(Pyridin-3-ylmethyl)-2H-1,3-benzodioxol-5-amine involves multi-step organic transformations that highlight the ingenuity of modern synthetic chemistry. The process typically begins with the preparation of the benzodioxole core through cyclization reactions, followed by functionalization at the 5-position with an amine group. Subsequent introduction of the pyridine methyl group completes the molecular structure. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to achieve high yields and purity levels.

The pharmacological profile of N-(Pyridin-3-ylmethyl)-2H-1,3-benzodioxol-5-amine has been investigated in several preclinical studies. These studies have revealed its potential as an inhibitor of various enzymes and receptors involved in inflammatory and neurological disorders. The compound's ability to modulate these pathways suggests its utility in treating conditions such as pain syndromes, neurodegenerative diseases, and autoimmune disorders. Further research is ongoing to elucidate its mechanism of action and optimize its pharmacological properties.

The role of computational chemistry in drug discovery has significantly advanced our understanding of molecular interactions. Molecular docking simulations have been used to predict how N-(Pyridin-3-ylmethyl)-2H-1,3-benzodioxol-5-amine interacts with biological targets such as enzymes and receptors. These simulations provide valuable insights into binding affinities, binding modes, and potential side effects. By integrating computational methods with experimental data, researchers can accelerate the drug discovery process and develop more effective therapeutic agents.

In conclusion, N-(Pyridin-3-ylmethyl)-2H-1,3-benzodioxol-5-amine(CAS No. 791601-06-4) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and promising pharmacological properties make it a valuable candidate for further research and development. As our understanding of biological pathways continues to expand, compounds like this one will play a crucial role in addressing complex diseases and improving patient outcomes.

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